![molecular formula C21H22N2O6 B5050401 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate
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Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate is a chemical compound that belongs to the family of oxoesters. It is also known as MNP-5 and is used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of MNP-5 involves the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. MNP-5 also reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
MNP-5 has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using MNP-5 in lab experiments is its potential therapeutic applications in various diseases. Additionally, MNP-5 has been shown to exhibit low toxicity in animal studies. However, one limitation of using MNP-5 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of MNP-5. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route of MNP-5 for its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with 3-methylbenzylamine in the presence of acetic anhydride to yield the final product.
Scientific Research Applications
MNP-5 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. Additionally, MNP-5 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(3-methylanilino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-14-5-3-6-17(11-14)22-20(25)7-4-8-21(26)29-13-19(24)16-10-9-15(2)18(12-16)23(27)28/h3,5-6,9-12H,4,7-8,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFOTYHJWJFTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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